4-Nitro-2-(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)6-3-4(13(15)16)1-2-5(6)7(12)14/h1-3H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNSHHZAOZKADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of 4 Nitro 2 Trifluoromethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Probing
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group in 4-Nitro-2-(trifluoromethyl)benzamide. The ¹⁹F nucleus possesses a high gyromagnetic ratio and a wide chemical shift range, making it a powerful tool for structural elucidation. nih.govhuji.ac.il The chemical shift of the -CF₃ group is highly dependent on the electronic effects of the substituents on the aromatic ring. alfa-chemistry.com
In the case of this compound, the benzene (B151609) ring is substituted with two strong electron-withdrawing groups: the nitro group (-NO₂) and the amide group (-CONH₂), in addition to the -CF₃ group itself. Electron-withdrawing substituents on a benzene ring typically cause the ¹⁹F NMR signal of a benzotrifluoride (B45747) to shift to a higher field (more negative ppm values) relative to unsubstituted benzotrifluoride. scite.ai The chemical shift for benzotrifluoride itself is approximately -63.72 ppm relative to the standard CFCl₃ at 0 ppm. colorado.edu Given the presence of the strongly deshielding nitro group, the ¹⁹F resonance for this compound is expected to appear as a singlet at a chemical shift value influenced by the combined electron-withdrawing nature of the nitro and amide functionalities.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Expected Value | Rationale |
|---|---|---|
| Chemical Shift (δ) | < -64 ppm | The presence of strong electron-withdrawing nitro and amide groups on the benzotrifluoride system causes an upfield shift compared to unsubstituted benzotrifluoride (~-63.7 ppm). scite.aicolorado.edu |
| Multiplicity | Singlet | The three fluorine atoms of the -CF₃ group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling. |
| Reference Standard | CFCl₃ | Trichlorofluoromethane is the standard reference compound for ¹⁹F NMR, with its chemical shift set to 0 ppm. alfa-chemistry.comcolorado.edu |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry of this compound (molar mass: 234.13 g/mol ) provides critical information regarding its molecular weight and structural features through analysis of its fragmentation patterns under electron ionization (EI). sigmaaldrich.com The mass spectrum is expected to show a discernible molecular ion peak ([M]⁺) at m/z 234.
The fragmentation of aromatic nitro compounds is well-characterized and typically involves the loss of nitro-associated fragments. youtube.comnih.gov Common fragmentation pathways include the loss of a nitro group ([M - NO₂]⁺, loss of 46 Da) and the loss of nitric oxide ([M - NO]⁺, loss of 30 Da). youtube.com Additionally, primary amides are known to fragment via cleavage of the C-N bond, leading to the loss of an amino radical ([M - NH₂]⁺, loss of 16 Da) or the formation of a prominent acylium ion. libretexts.org
For this compound, the following fragmentation patterns are anticipated:
Loss of the Amide Group: Cleavage could result in a fragment corresponding to the 4-nitro-2-(trifluoromethyl)benzoyl cation.
Loss of the Nitro Group: The loss of NO₂ (m/z 188) and NO (m/z 204) are expected characteristic peaks. youtube.com
Loss of Trifluoromethyl Group: Ejection of the stable CF₃ radical (loss of 69 Da) is another possible pathway.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity of Lost Neutral |
|---|---|---|
| 234 | [C₈H₅F₃N₂O₃]⁺ | Molecular Ion (M⁺) |
| 217 | [C₈H₄F₃NO₂]⁺ | M - OH (from amide) |
| 204 | [C₈H₅F₃NO₂]⁺ | M - NO |
| 188 | [C₈H₅F₃NO]⁺ | M - NO₂ |
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, a detailed analysis can be inferred from the published crystal structure of the closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784). iucr.orgiucr.org This analog shares key structural motifs, including the trifluoromethyl group, a nitro group, and a primary amide group on a benzene ring, providing a strong basis for predicting the structural chemistry of the title compound.
Crystallographic Data Collection and Refinement Protocols
For analogous structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, crystallographic data are typically collected using a modern diffractometer equipped with a CCD area detector and using monochromatic radiation (e.g., Mo Kα or Cu Kα). iucr.orgresearchgate.net The structure is solved by direct methods and refined by full-matrix least-squares on F². nih.gov Hydrogen atoms are often placed in calculated positions and refined using a riding model. In some cases, like with the analog, rotational disorder of the trifluoromethyl group may be observed and modeled over multiple sites with refined occupancy ratios. iucr.org
Analysis of Unit Cell Parameters, Space Group, and Asymmetric Unit
The crystal structure of the analog, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, crystallizes in the monoclinic space group P2₁/c. iucr.orgiucr.org It is reasonable to anticipate that this compound would crystallize in a common centrosymmetric space group. The asymmetric unit of the analog contains two independent molecules (Z' = 2), indicating slight conformational differences between the molecules in the crystal lattice. iucr.org
Table 3: Crystallographic Data for the Analog Compound 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₈H₄ClF₃N₂O₃ | iucr.org |
| Space Group | P2₁/c (Monoclinic) | iucr.orgiucr.org |
| a (Å) | 11.8386 (3) | iucr.org |
| b (Å) | 14.2885 (4) | iucr.org |
| c (Å) | 12.0641 (3) | iucr.org |
| β (°) | 94.020 (1) | iucr.org |
| V (ų) | 2033.43 (9) | iucr.org |
| Z | 8 | iucr.org |
| Z' | 2 | iucr.org |
Molecular Conformation, Dihedral Angles, and Planarity of Aromatic and Amide Moieties
In substituted benzamides, significant twisting of functional groups out of the benzene ring plane is common due to steric hindrance. For this compound, steric repulsion between the ortho-positioned trifluoromethyl and amide groups would force the amide group to rotate significantly out of the plane of the aromatic ring. Similarly, the nitro group may also be slightly twisted.
In the analog structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the amide group is twisted out of the mean plane of the benzene ring by approximately 43-49°. iucr.org The nitro group is also tilted with respect to the ring plane by about 46-47°. iucr.org These substantial dihedral angles are a direct consequence of minimizing steric strain between adjacent bulky substituents. A similar non-planar conformation is expected for this compound.
Table 4: Key Dihedral Angles in the Analog 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
| Dihedral Angle | Value (°) | Significance |
|---|---|---|
| Benzene Ring // Amide Plane | 43.4 (2) - 49.0 (2) | Indicates significant steric hindrance forcing the amide group out of the ring plane. iucr.org |
| Benzene Ring // Nitro Plane | 46.1 (1) - 46.7 (1) | Shows the nitro group is also substantially twisted from the ring plane. iucr.org |
Intermolecular Interactions: Hydrogen Bonding Networks and Graph Set Notation
The solid-state packing of this compound will be dominated by hydrogen bonding interactions involving the primary amide group. Primary amides are excellent hydrogen bond donors (N-H) and acceptors (C=O). They typically form robust hydrogen-bonded dimers or catemers (chains). iucr.orgresearchgate.net
In the crystal structure of the analog 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the molecules form hydrogen-bonded dimers. iucr.orgiucr.org Specifically, two molecules are linked by a pair of N-H···O hydrogen bonds between their amide groups. This common motif is described using graph set notation as an R²₂(8) ring. iucr.org These dimers are further linked into extended "tapes" or chains along a crystallographic direction. iucr.org It is highly probable that this compound would exhibit a similar R²₂(8) hydrogen-bonded dimer motif, forming chains or sheets within its crystal lattice.
Table 5: Expected Hydrogen Bonding in this compound
| Interaction Type | Donor | Acceptor | Graph Set Notation | Description |
|---|
| Intermolecular H-Bond | Amide N-H | Carbonyl O=C | R²₂(8) | Two molecules form a centrosymmetric dimer via a pair of N-H···O hydrogen bonds. iucr.orgiucr.org |
Crystal Packing Analysis and Supramolecular Assembly
A detailed crystal packing analysis and description of the supramolecular assembly of this compound cannot be provided at this time due to the absence of published crystallographic data.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational Chemistry and Theoretical Investigations of 4 Nitro 2 Trifluoromethyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-Nitro-2-(trifluoromethyl)benzamide, DFT would be the method of choice to predict its molecular properties, including its geometry, stability, and electronic characteristics. The process involves a systematic approach, beginning with the optimization of the molecule's geometry and progressing to detailed electronic structure analysis.
Geometry Optimization and Energetically Favorable Conformations
The first step in a computational study of this compound would be to determine its most stable three-dimensional structure, or conformation. The molecule possesses rotational freedom, particularly around the C-C bond connecting the phenyl ring to the benzamide (B126) group and the C-N bond of the amide group. This means multiple spatial arrangements, or conformers, are possible.
Researchers would construct an initial 3D model of the molecule and then perform a geometry optimization using DFT. This is an iterative process where the energy of the molecule is calculated at a given geometry, and the positions of the atoms are then adjusted to find a lower energy arrangement. This continues until a minimum on the potential energy surface is located, which corresponds to a stable conformation. To ensure the global minimum (the most stable conformer) is found, a conformational search would be performed. This involves systematically rotating the flexible bonds and optimizing the resulting structures to identify all low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. The conformation with the lowest energy is the most energetically favorable.
Selection and Validation of Exchange-Correlation Functionals (e.g., B3LYP, M06-2X)
A critical component of DFT calculations is the choice of the exchange-correlation (XC) functional. This functional approximates the complex many-electron interactions. The accuracy of the DFT calculation is highly dependent on this choice.
For organic molecules like this compound, a variety of functionals would be tested and validated. Common choices include:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been widely used for many years and often provides a good balance of accuracy and computational cost for a broad range of systems.
M06-2X: This is a high-nonlocality hybrid meta-GGA functional that often performs better than B3LYP for main-group thermochemistry and non-covalent interactions, which could be relevant for potential intermolecular interactions of this compound.
To validate the chosen functional, calculated properties would ideally be compared against available experimental data for the molecule or for closely related, well-characterized compounds. For instance, if experimental vibrational frequencies (from IR or Raman spectroscopy) were known, the calculated frequencies from different functionals could be compared to see which provides the best match.
Basis Set Selection and Convergence Studies
The basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. Larger basis sets provide more flexibility to describe the distribution of electrons but also significantly increase the computational time.
Commonly used basis sets for this type of molecule belong to the Pople series (e.g., 6-31G(d), 6-311++G(d,p)) or the Dunning correlation-consistent series (e.g., cc-pVDZ, cc-pVTZ). The notation indicates the complexity:
6-311G: A triple-zeta basis set, offering more flexibility than a double-zeta set.
+: Indicates the addition of diffuse functions, which are important for describing weakly bound electrons and anions, relevant for the nitro group.
(d,p): Indicates the addition of polarization functions, which allow for non-spherical distortion of the electron clouds and are crucial for accurately describing chemical bonds.
A basis set convergence study would be performed to ensure the calculated properties are stable with respect to improvements in the basis set. This involves systematically increasing the size of the basis set (e.g., from 6-31G(d) to 6-311++G(d,p) to cc-pVTZ) and monitoring a key property, such as the total energy or the HOMO-LUMO gap. When further increases in the basis set size lead to only minor changes in the calculated property, the results are considered to be converged.
Electronic Structure Analysis
Once a reliable optimized geometry, functional, and basis set are established, a detailed analysis of the electronic structure of this compound would be conducted.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). These orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule.
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups would be expected to lower the energies of both the HOMO and LUMO and influence the size of the energy gap.
A hypothetical data table for such an analysis would look like this:
| Property | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
| Note: Specific energy values are not available from published literature. |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating the electrostatic potential.
Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro and amide groups.
Blue: Regions of positive potential, electron-poor. These areas are susceptible to nucleophilic attack. Positive regions might be found near the hydrogen atoms of the amide group.
Green: Regions of neutral or near-zero potential.
The MESP map is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. It highlights the electrophilic and nucleophilic sites and provides insight into non-covalent interactions like hydrogen bonding.
Dipole Moments and Molecular Polarizability
For related nitroaromatic compounds, studies have shown that the enhancement of the dipole moment when transitioning from an isolated molecule to a crystal structure is primarily an inductive effect. nih.gov This suggests that the molecular environment within a crystal lattice significantly influences the charge distribution of the molecule.
In a theoretical investigation of similar nitroaniline crystals, the molecular dipole moments were determined using the Atoms in Molecules (AIM) partition scheme from periodic electron densities calculated at the B3LYP/6-31G** level. nih.gov The results indicated that a mean electric field approximation could reproduce the in-crystal molecular dipole moment values with good accuracy, highlighting the importance of inductive effects in the solid state. nih.gov
The calculated dipole moment and polarizability for a range of related molecules demonstrate the influence of substituent groups on these properties. For instance, the calculated dipole moment and polarizability components for similar structures are presented in the table below. While specific values for this compound are not detailed in the provided search results, the data for analogous compounds offer a comparative basis.
Table 1: Calculated Dipole Moments and Polarizability of Related Compounds
| Compound | Dipole Moment (Debye) | Mean Polarizability (α) | Anisotropy of Polarizability (Δα) |
|---|---|---|---|
| N-benzyl-2-methyl-4-nitroaniline | Data not available | Data not available | Data not available |
Vibrational Frequency Calculations and Comparative Analysis with Experimental Data
Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for the structural elucidation of molecules. Theoretical frequency calculations are often performed using methods like Density Functional Theory (DFT) to assign the fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra.
For nitroaromatic compounds, characteristic vibrational modes are associated with the nitro (NO₂) group. The antisymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in specific regions of the vibrational spectrum. esisresearch.org For instance, in nitro compounds, the antisymmetric NO₂ stretching vibrations are generally found in the 1580 ± 80 cm⁻¹ range, while the symmetric stretching vibrations are expected around 1380 ± 20 cm⁻¹. esisresearch.org In a study on a related benzamide derivative, the NO₂ asymmetric and symmetric stretching modes were observed at 1548 cm⁻¹ (IR) and 1340 cm⁻¹ (Raman), respectively, which were in good agreement with DFT calculations. esisresearch.org
The trifluoromethyl (CF₃) group also exhibits characteristic vibrations. The C-F stretching vibrations in aromatic compounds are typically expected in the region of 1270–1100 cm⁻¹. researchgate.net
A comparative analysis between calculated and experimental vibrational frequencies often requires the use of scaling factors to correct for anharmonicity and deficiencies in the computational method. scirp.org For example, scaling factors of 0.967 for B3LYP and 0.955 for wB97XD have been used in studies of similar molecules. scirp.org
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Related Nitroaromatic Compounds
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| NO₂ Asymmetric Stretch | 1548 (IR) | 1564 (DFT) | esisresearch.org |
| NO₂ Symmetric Stretch | 1340 (Raman) | 1345 (DFT) | esisresearch.org |
Note: The data presented is for related compounds and serves as an illustrative example.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule.
Computational chemistry plays a crucial role in predicting the NLO properties of novel materials. Calculations of the first hyperpolarizability can guide the synthesis of promising NLO-active compounds. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common molecular design strategy for enhancing NLO properties. nih.gov
In this compound, the nitro group acts as a strong electron-withdrawing group, which can contribute to a significant intramolecular charge transfer and, consequently, a large first hyperpolarizability. nih.gov Studies on similar derivatives have shown that the calculated first hyperpolarizability is comparable with that of other promising NLO materials, making them attractive for further investigation. researchgate.net
The calculation of NLO properties is often performed using DFT methods. For instance, a computational study on 2-Nitro-N-(4-nitrophenyl)benzamide reported its calculated first hyperpolarizability, suggesting its potential for NLO applications. researchgate.net
Table 3: Calculated First Hyperpolarizability (β₀) of Related NLO-Active Compounds
| Compound | β₀ (esu) | Computational Method | Reference |
|---|---|---|---|
| 2-Nitro-N-(4-nitrophenyl)benzamide | Value comparable to similar derivatives | Not specified | researchgate.net |
Thermodynamic Properties and Stability Assessments (e.g., Ground-State Energy)
Computational methods can be used to predict various thermodynamic properties of molecules, such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.comchemeo.com These parameters are essential for understanding the stability and reactivity of a compound.
For instance, the gas-phase enthalpy of formation of nitrobenzamides has been determined using combustion calorimetry and thermal analysis, providing experimental data for comparison with theoretical calculations. chemeo.com The Joback method, a group contribution method, can also be employed to estimate thermodynamic properties. chemeo.com
The stability of a molecule can also be assessed by its ground-state energy, which can be calculated using various quantum chemical methods. Lower ground-state energy generally corresponds to higher stability.
Table 4: Selected Thermodynamic Properties of a Related Compound (p-Nitrobenzamide)
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (gas) | -52.30 | kJ/mol | Joback Method chemeo.com |
| Gibbs Free Energy of Formation | 83.92 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Fusion | 30.09 | kJ/mol | Experimental chemeo.com |
Advanced Quantum Chemical Methodologies (e.g., Hartree-Fock, Post-Hartree-Fock)
A variety of quantum chemical methodologies are employed to study the electronic structure and properties of molecules. These range from the foundational Hartree-Fock (HF) method to more sophisticated post-Hartree-Fock methods and Density Functional Theory (DFT). scirp.org
The choice of method and basis set can significantly impact the accuracy of the calculated properties. For example, studies on nitroaromatic compounds have shown that while the B3LYP/6-31G(d,p) level of theory can produce poor twist angles for sterically crowded molecules, using a larger basis set like 6-311++G(2d,p) yields more reasonable results. nih.gov MP2 calculations, a type of post-Hartree-Fock method, have also been used but can sometimes overestimate twist angles. nih.gov
For vibrational frequency calculations, different DFT functionals such as B3LYP, wB97XD, and MN15 have been utilized, with the results often scaled to match experimental data. scirp.org The agreement between calculated and experimental data, such as bond lengths and angles, is a key indicator of the suitability of the chosen computational level. researchgate.net
Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory for Hydrogen Bonding)
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. researchgate.net This topological analysis involves identifying critical points in the electron density, where the gradient of the density is zero.
The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) reveal the nature of the chemical bonds. researchgate.net For instance, the value of ρ at a BCP is related to the bond order, while the sign of ∇²ρ indicates whether charge is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, typical of closed-shell interactions like hydrogen bonds). researchgate.net
AIM analysis has been successfully applied to study hydrogen bonding in crystals of related nitro compounds. researchgate.netnih.gov By identifying the bond paths and analyzing the properties at the BCPs of intermolecular interactions, the nature and strength of these interactions can be quantified. For example, in a study of nitroaniline crystals, AIM theory based on periodic electron densities was used to characterize the intermolecular interactions. nih.gov
Force Field-Based Conformational Analysis and Molecular Dynamics Simulations
While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations. Force field-based methods, such as molecular mechanics (MM) and molecular dynamics (MD), offer a computationally efficient alternative for exploring the conformational landscape and dynamics of molecules.
Force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For complex molecules, especially those containing less common functional groups or metal centers, the development of accurate force field parameters is crucial. nih.gov
Conformational analysis of nitroaromatic compounds has been performed using force fields like MMX and MMFF94 to evaluate their accuracy in predicting molecular structures, particularly the twist angles of nitro groups in sterically crowded environments. nih.gov Molecular dynamics simulations, which use force fields to simulate the movement of atoms over time, can provide insights into the dynamic behavior of molecules, such as conformational changes and intermolecular interactions in different environments.
Reactivity and Reaction Mechanisms of 4 Nitro 2 Trifluoromethyl Benzamide
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly activates the benzene (B151609) ring towards certain reactions while also being susceptible to chemical reduction.
Reductive Pathways to Amino Analogues (e.g., Nitro Reduction to Amine)
The reduction of the nitro group in 4-nitro-2-(trifluoromethyl)benzamide to an amino group is a fundamental transformation, yielding 4-amino-2-(trifluoromethyl)benzamide (B2356579). This conversion is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. researchgate.netnordmann.global
Several methods are employed for this reduction, with catalytic hydrogenation being a common and environmentally friendly approach. researchgate.net This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.netresearchgate.net The reaction is generally carried out in a suitable solvent like ethanol (B145695) or methanol. researchgate.net
Another established method for nitro group reduction is the use of metal catalysts in the presence of a reducing agent like tin(II) chloride (SnCl2) in an acidic medium. researchgate.net More recently, electrochemical methods have also been developed for the reduction of related nitrobenzotrifluorides, offering a potentially scalable and sustainable alternative. acs.org
The resulting 4-amino-2-(trifluoromethyl)benzamide is a valuable intermediate. For instance, it serves as a key precursor in the synthesis of certain pharmaceutical compounds. nordmann.global
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| H₂/Pd/C | Catalytic hydrogenation using palladium on a carbon support. A widely used and clean method. researchgate.netresearchgate.net |
| SnCl₂/HCl | A classic method involving a metal salt in acidic conditions. researchgate.net |
| Fe/HCl or Fe/NH₄Cl | Iron powder in the presence of an acid or salt, a traditional and cost-effective method. |
| Electrochemical Reduction | An emerging green chemistry approach utilizing an electric current for the reduction. acs.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Benzene Ring
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the amide group itself is not a typical leaving group in SNAr, the activating effect of the nitro and trifluoromethyl groups is significant.
For SNAr to occur, a suitable leaving group, such as a halogen, must be present on the ring. In related compounds like 4-fluoro-2-trifluoromethylbenzonitrile, the fluorine atom can be displaced by nucleophiles like ammonia (B1221849) in a process called ammonolysis. google.comgoogle.com The strong electron-withdrawing nature of the nitro and trifluoromethyl groups stabilizes the intermediate Meisenheimer complex, facilitating the reaction. pressbooks.pubmasterorganicchemistry.com The reaction rate is often influenced by the nature of the solvent, with polar aprotic solvents generally favoring SNAr reactions. chemsociety.org.ng
The general mechanism for SNAr involves two main steps:
Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). pressbooks.pub
Elimination of the leaving group, which restores the aromaticity of the ring. pressbooks.pub
The position of the electron-withdrawing groups relative to the leaving group is crucial for the activation of the ring. Ortho and para positions are most effective in stabilizing the negative charge of the Meisenheimer complex through resonance. pressbooks.pubchadsprep.com
Reactivity of the Amide Moiety
The amide functional group in this compound also exhibits characteristic reactivity, primarily involving the cleavage of the amide bond or reactions at the amide nitrogen.
Hydrolysis and Alcoholysis Reactions of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis, which can be catalyzed by either acid or base. This reaction yields 4-nitro-2-(trifluoromethyl)benzoic acid and ammonia (or an amine if the amide is substituted).
Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. rsc.orgrsc.org The stability of the potential carbocation formed upon C-N bond cleavage can influence the reaction mechanism. rsc.org
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and trifluoromethyl groups present in this molecule, generally facilitate hydrolysis by making the carbonyl carbon more electrophilic.
Alcoholysis is a similar reaction where an alcohol molecule acts as the nucleophile instead of water, leading to the formation of an ester.
Condensation and Cyclization Reactions Involving the Amide Nitrogen
The nitrogen atom of the amide group in this compound can participate in condensation and cyclization reactions. These reactions often require the presence of another reactive functional group either within the same molecule or in a reaction partner.
For example, benzamides can undergo condensation reactions with aldehydes or ketones under acidic conditions. mdpi.com In some cases, the amide nitrogen can act as a nucleophile in intramolecular reactions, leading to the formation of heterocyclic rings. Palladium-catalyzed tandem addition/cyclization reactions have been reported for related N-(2-cyanoaryl)benzamides, leading to the synthesis of quinazolines. nih.gov While specific examples for this compound are not prevalent in the provided search results, the general reactivity patterns of benzamides suggest its potential to participate in such transformations.
Influence of Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring in this compound. nih.govtcichemicals.com Its effects are primarily inductive, but it can also exert some hyperconjugative effects. chemsociety.org.ng
The strong electron-withdrawing nature of the CF₃ group has several key consequences:
Increased Electrophilicity of the Aromatic Ring: The CF₃ group, in conjunction with the nitro group, deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate. pressbooks.pubchemsociety.org.ngnih.gov
Enhanced Acidity of N-H protons: The electron-withdrawing effect of the CF₃ group can increase the acidity of protons on adjacent nitrogen atoms, such as the amide N-H.
Modification of Reaction Rates and Selectivity: The presence of the CF₃ group can alter the rates and regioselectivity of various reactions. For instance, in some cycloaddition reactions, the trifluoromethyl group has been shown to increase reactivity. researchgate.net In SNAr reactions, an ortho-CF₃ group can sometimes lead to rate-retardation due to steric effects. chemsociety.org.ng
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can influence its solubility and biological properties. mdpi.com
The electronic effect of the trifluoromethyl group is context-dependent and can be influenced by the electron demand of the reaction. nih.gov Despite its strong electron-withdrawing character, in certain situations involving carbocation intermediates, it can act as a modest π-electron donor. nih.gov
Table 2: Influence of the Trifluoromethyl Group on Reactivity
| Property | Influence of Trifluoromethyl Group |
|---|---|
| Electrophilic Aromatic Substitution | Strongly deactivating |
| Nucleophilic Aromatic Substitution | Strongly activating pressbooks.pubchemsociety.org.ngnih.gov |
| Acidity of N-H Protons | Increases acidity |
| Lipophilicity | Increases lipophilicity mdpi.com |
Strong Electron-Withdrawing Effects on Electrophilic and Nucleophilic Reactions
The reactivity of the benzene ring in this compound is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl substituents. These groups significantly decrease the electron density of the aromatic ring, which has opposing consequences for electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Reactions: The benzene ring is highly deactivated towards electrophilic attack. The electron-withdrawing groups pull electron density away from the ring, making it less attractive to incoming electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which typically proceed through an electrophilic aromatic substitution mechanism, are significantly hindered.
Nucleophilic Reactions: Conversely, the reduced electron density makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro and trifluoromethyl groups stabilize the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. nih.govresearchgate.net Nucleophiles can attack the ring at positions occupied by a suitable leaving group or, in some cases, even hydrogen (SNAr-H). nih.gov The addition of a nucleophile is generally the rate-limiting step in these reactions. nih.gov The positions ortho and para to the strongly activating nitro group are particularly susceptible to attack. In this molecule, the positions occupied by hydrogen atoms are activated for potential nucleophilic attack, although this typically requires strong nucleophiles and specific reaction conditions.
The table below summarizes the influence of the substituents on the aromatic ring's reactivity.
| Reaction Type | Effect of -NO₂ and -CF₃ Groups | Reactivity of this compound |
| Electrophilic Aromatic Substitution | Strong deactivation | Very low reactivity |
| Nucleophilic Aromatic Substitution | Strong activation | High reactivity |
Stereoelectronic Control in Chemical Transformations
Stereoelectronic effects, which describe how orbital overlap and electronic properties influence the geometry and reactivity of molecules, play a crucial role in the chemical transformations of this compound. baranlab.orgresearchgate.net The amide functional group, in particular, exhibits distinct stereoelectronic properties.
The lone pair of electrons on the amide nitrogen atom can delocalize into the carbonyl group's π-system (nN → πC=O). baranlab.org This resonance interaction imparts a degree of double-bond character to the C-N bond, restricting its rotation and enforcing a planar geometry for the amide group. The efficiency of this overlap is conformation-dependent and influences the amide's reactivity. For a reaction to occur at the carbonyl carbon, the optimal trajectory of the attacking nucleophile is often dictated by the need to interact with the low-lying πC=O antibonding orbital. youtube.com
Furthermore, the orientation of the amide group relative to the benzene ring can affect the electronic communication between the substituents and the reaction center. The trifluoromethyl group at the ortho position can cause steric hindrance, potentially forcing the amide group out of the plane of the aromatic ring. This twisting would disrupt the π-conjugation between the ring and the carbonyl group, which could, in turn, alter the reactivity of the amide itself, for instance, towards hydrolysis.
Investigation of Competitive Reaction Pathways and Side Product Formation during Synthesis
The synthesis of this compound can be accomplished through various routes, with the hydrolysis of 4-nitro-2-(trifluoromethyl)benzonitrile (B1305694) being a common method. google.com However, this and other synthetic pathways are subject to competitive reactions and the formation of side products.
One documented synthesis involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile (B105546) under acidic or basic conditions. google.com
Acid Catalysis: When using strong acids like sulfuric acid, the reaction proceeds to the desired benzamide (B126). However, incomplete reaction can leave unreacted starting material, 2-nitro-4-trifluoromethyl benzonitrile, as an impurity. google.com Overly harsh conditions, such as refluxing in concentrated hydrochloric acid, may fail to promote the reaction, leaving the starting material largely unreacted. google.com
Base Catalysis: Hydrolysis using an inorganic base can also yield the target amide. The choice of base and reaction conditions is critical to optimize the yield and minimize side products. google.com
Another potential synthetic route is the amidation of 4-nitro-2-(trifluoromethyl)benzoyl chloride with ammonia. A common side reaction in such amidations is the formation of a diacylamine if the reaction conditions are not carefully controlled.
During reactions involving the nitro group, such as reduction, competitive pathways can lead to a variety of products. For example, the partial reduction of the nitro group could yield the corresponding nitroso compound, 4-nitroso-2-(trifluoromethyl)benzamide, or the hydroxylamine (B1172632) derivative.
The table below lists potential side products during the synthesis of this compound.
| Synthetic Route | Potential Side Product | Reason for Formation |
| Hydrolysis of 4-nitro-2-(trifluoromethyl)benzonitrile | 4-nitro-2-(trifluoromethyl)benzonitrile | Incomplete reaction google.com |
| Reduction of the nitro group | 4-nitroso-2-(trifluoromethyl)benzamide | Partial reduction |
| Reduction of the nitro group | 4-amino-2-(trifluoromethyl)benzamide | Complete reduction |
Radical Reactions and Mechanistic Considerations
The nitroaromatic structure of this compound makes it a substrate for radical reactions, particularly those involving the reduction of the nitro group. rsc.org
Electrochemical reduction is a key example of a radical-mediated transformation for this class of compounds. The reduction of nitrobenzotrifluorides to the corresponding anilines proceeds through a series of single-electron transfer steps. acs.org The initial step is the formation of a nitro radical anion. This radical anion undergoes further reduction and protonation steps, passing through nitroso and hydroxylamine intermediates, to ultimately form the amine product. The process requires a total of six electrons and six protons to achieve full conversion of the nitro group to an amino group.
A study on the scalable electrochemical reduction of 3-nitrobenzotrifluorides demonstrated the feasibility of this transformation. acs.org Key mechanistic considerations include:
Applied Current Density: A low current density is often initially applied to minimize competing reactions like the hydrogen evolution reaction. acs.org
Proton Source: An acidic medium is necessary to provide the protons required for the reduction process and to maintain a constant pH. acs.org
Divided Cell: The use of a divided electrochemical cell is crucial to prevent the oxidation of the final amine product at the anode. acs.org
These radical reactions highlight the versatility of the nitro group, which can serve as a precursor to other important functional groups like amines through radical-initiated pathways. rsc.org
Synthetic Applications and Derivatization Strategies for 4 Nitro 2 Trifluoromethyl Benzamide
Utilization as a Key Building Block in Complex Organic Synthesis
The strategic placement of the nitro, trifluoromethyl, and benzamide (B126) functionalities on the aromatic ring makes 4-nitro-2-(trifluoromethyl)benzamide and its close derivatives, such as the corresponding nitrile, highly sought-after precursors in multi-step synthetic sequences.
4-Nitro-2-(trifluoromethyl)benzonitrile (B1305694), a direct synthetic precursor to the titular benzamide, is a pivotal intermediate in the production of certain agricultural fungicides. googleapis.com The synthetic pathway often involves the conversion of this nitrile into substituted phenoxyphenyl ketones. These ketones are then transformed into fungicidally active 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds. googleapis.comgoogleapis.com
A general process involves several key steps:
Reaction of an appropriate phenol (B47542) derivative with a compound like 4-nitro-2-(trifluoromethyl)-chlorobenzene to form a phenoxy derivative. googleapis.com
Conversion of the resulting intermediate into a ketone. googleapis.com
Transformation of the ketone into an oxirane. googleapis.com
Finally, the ring-opening of the oxirane with 1H-1,2,4-triazole in the presence of a base yields the target triazole-containing fungicide. googleapis.comgoogle.com
The development of novel triazole derivatives is driven by the need to combat fungal resistance to existing treatments. nih.gov Triazole fungicides typically function as sterol demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. nih.gov The synthetic routes leading to these complex molecules underscore the importance of building blocks like 4-nitro-2-(trifluoromethyl)benzonitrile. googleapis.com
The inherent reactivity of the 4-nitro-2-(trifluoromethyl)phenyl moiety makes it an excellent starting point for constructing various heterocyclic systems. Positional isomers and related structures are frequently employed in the synthesis of medicinally important compounds. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) serves as a key precursor for 8-nitro-1,3-benzothiazin-4-ones (BTZs), a class of potent antitubercular agents. nih.gov These BTZ compounds, including clinical candidates like Macozinone (PBTZ169), are synthesized through multi-step processes that build the thiazine (B8601807) ring onto the substituted benzene (B151609) core. nih.gov
Similarly, the synthesis of structurally diverse benzothiazinone-triazole hybrids has been achieved starting from nitro-substituted 2-chlorobenzoic acids. nih.gov These syntheses highlight a common strategy: using the nitro- and trifluoromethyl-substituted ring as a foundation and subsequently elaborating it to create complex, biologically active heterocyclic structures.
Derivatization at the Amide Nitrogen
The amide nitrogen of this compound is a prime site for chemical modification, allowing for the extension of the molecular framework and the introduction of diverse functional groups.
The primary amide group can be readily functionalized through N-alkylation and N-acylation reactions. While specific examples starting directly from this compound are specialized, the general reactivity of related systems is well-documented. For example, the alkylation of 4-nitrobenzotriazole proceeds under mild basic conditions using potassium carbonate and DMF, indicating that the nitro group activates the system for such transformations. nih.gov This suggests that similar conditions could be applied to N-alkylation of this compound.
Furthermore, the synthesis of N-substituted benzamides is a common strategy in medicinal chemistry. For example, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide is synthesized by first converting the corresponding benzoic acid to an acyl chloride with thionyl chloride, and then reacting it with various alkyl or aryl amines. nih.gov This two-step process of activating the carboxylic acid (or starting from the acyl chloride) and then coupling with an amine is a standard and versatile method for creating extended benzamide structures.
The synthesis of N-aryl benzamides is a particularly important transformation, leading to compounds with applications as herbicides, fungicides, and pharmaceutical agents. A common method involves the coupling of a substituted benzoyl chloride with an appropriate aniline (B41778) derivative. For instance, N-(4-aminophenyl)-substituted benzamides are prepared by reacting a substituted benzoyl chloride with p-nitroaniline, followed by the chemical reduction of the nitro group to an amine. researchgate.net
An alternative approach involves the direct reductive amidation of nitroarenes with acyl chlorides. A notable iron-mediated method allows for the synthesis of various N-aryl amides from nitroarenes, providing a direct route to these valuable compounds. nih.gov The table below lists several examples of N-aryl benzamide derivatives synthesized through such methods, illustrating the diversity of structures that can be accessed.
| Compound Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| N-(m-Tolyl)benzamide | Nitrobenzene, m-toluidine (B57737) derivatives | Reductive amidation | nih.gov |
| N-(4-Chlorophenyl)benzamide | Nitrobenzene, 4-chloroaniline (B138754) derivatives | Reductive amidation | nih.gov |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 4-bromobenzoyl chloride, 2-nitroaniline | Acylation | researchgate.net |
| 4-Nitro-N-(3-nitrophenyl)benzamide | 4-nitrobenzoyl chloride, 3-nitroaniline | Acylation | otterbein.edu |
| N-phenyl-4-(trifluoromethyl)benzamide | 4-(Trifluoromethyl)benzoyl chloride, Aniline | Acylation | nih.govrsc.org |
Modifications of the Trifluoromethyl Group and its Surrounding Environment
The trifluoromethyl (CF3) group is renowned for its exceptional stability, making direct chemical modification of the C-F bonds challenging under standard synthetic conditions. mdpi.com Its influence is primarily electronic and steric, significantly affecting the reactivity of the aromatic ring to which it is attached—its "surrounding environment."
The CF3 group is a powerful electron-withdrawing substituent, a property it shares with the nitro group. mdpi.com When both are present on a benzene ring, as in this compound, they synergistically deactivate the ring towards electrophilic aromatic substitution. Conversely, they strongly activate the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to these activating groups become highly susceptible to attack by nucleophiles, allowing for the displacement of a suitable leaving group (like a halogen) if one is present at those positions.
Further Functionalization of the Benzene Ring for Diversification
The aromatic core of this compound presents a platform for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives. The strategic functionalization of the benzene ring is governed by the electronic properties of the existing substituents—the strongly electron-withdrawing nitro and trifluoromethyl groups, and the moderately deactivating benzamide moiety. These groups dictate the reactivity and regioselectivity of further transformations, which are pivotal for creating new molecular entities. Key strategies for diversification include electrophilic and nucleophilic aromatic substitution to introduce new substituents, as well as catalytic hydrogenation of the nitro group to an amine, which then serves as a versatile handle for subsequent cyclization reactions.
Electrophilic and Nucleophilic Functionalization
Electrophilic Aromatic Substitution
The introduction of new substituents onto the benzene ring of this compound via electrophilic aromatic substitution (EAS) is a challenging endeavor. The benzene ring is significantly deactivated by the presence of two powerful electron-withdrawing groups: the nitro (NO₂) group at the C4-position and the trifluoromethyl (CF₃) group at the C2-position. youtube.commsu.edu Both of these groups strongly reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. msu.edulibretexts.org
The directing effects of the existing substituents are as follows:
Nitro (NO₂) group: A strong deactivating group and a meta-director. docsity.com
Trifluoromethyl (CF₃) group: A strong deactivating group and a meta-director. youtube.com
Amide (CONH₂) group: A deactivating group and a meta-director.
Given the positions of these groups, any potential electrophilic attack would be directed to the positions that are meta to these substituents. In the case of this compound, the available positions for substitution are C3, C5, and C6. Both the nitro group and the trifluoromethyl group direct incoming electrophiles to the C5 position. The benzamide group at C1 would direct to the C3 and C5 positions. Therefore, any successful electrophilic substitution is strongly predicted to occur at the C5 position, which is meta to all three existing groups. However, the cumulative deactivating effect of these groups necessitates harsh reaction conditions, which can lead to low yields or decomposition. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are generally difficult to achieve on such electron-poor systems. msu.eduyoutube.com
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient nature of the aromatic ring in this compound makes it a suitable candidate for nucleophilic aromatic substitution (SNAr). chadsprep.com Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, facilitate the SNAr mechanism by stabilizing the intermediate Meisenheimer complex. ichrom.comnih.gov
In this molecule, the nitro group at the C4 position is a potential target for displacement by strong nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position (C2) further activates the ring for such an attack. Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. The reaction typically requires a strong nucleophile and may be conducted at elevated temperatures or in polar aprotic solvents to proceed efficiently. This strategy provides a direct route to replace the nitro group and introduce a different functionality at the C4 position, significantly diversifying the molecular scaffold. rsc.org
Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions
| Reaction Type | Directing Groups | Predicted Position of Substitution | Reactivity |
| Electrophilic Aromatic Substitution | -NO₂ (meta), -CF₃ (meta), -CONH₂ (meta) | C5 | Highly Deactivated |
| Nucleophilic Aromatic Substitution | -NO₂ (ortho to -CF₃) | C4 (Displacement of NO₂) | Activated |
Catalytic Hydrogenation and Cyclization Reactions
Catalytic Hydrogenation
A key transformation for the derivatization of this compound is the selective reduction of the nitro group to a primary amine. This is most commonly and efficiently achieved through catalytic hydrogenation. google.com This reaction converts the nitro compound into 4-amino-2-(trifluoromethyl)benzamide (B2356579), a versatile intermediate for a wide range of subsequent reactions.
The hydrogenation can be carried out using various catalytic systems. A common and effective method involves the use of a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂). mdpi.com Alternatively, transfer hydrogenation methods, employing hydrogen donors like ammonium (B1175870) formate (B1220265) (HCOONH₄) or hydrazine (B178648) (N₂H₄) in the presence of a catalyst, offer a milder and often more practical approach that avoids the need for high-pressure hydrogenation equipment. mdpi.com The reduction is generally selective for the nitro group, leaving the benzamide and trifluoromethyl functionalities intact.
Table 2: Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Source | Typical Solvent | General Outcome |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol (B145695), Methanol, Ethyl Acetate | Efficient reduction to aniline |
| Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol | Mild transfer hydrogenation |
| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) | Ethanol | Alternative catalyst system |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Adams' catalyst, effective reduction |
Cyclization Reactions
The resulting 4-amino-2-(trifluoromethyl)benzamide is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the ortho-disposed amino and benzamide groups, or the amino group itself, allows for a range of cyclization strategies to build complex molecular architectures. jst.go.jpfrontiersin.org
One common strategy involves the reaction of the amino group with bifunctional reagents to construct a new ring fused to the benzene core. For example:
Synthesis of Fused Pyrimidines: The amino group can react with β-ketoesters or acetylenic esters in the presence of an acid or base catalyst to form fused pyrimidinone systems. For instance, reaction with ethyl acetoacetate (B1235776) can lead to the formation of a pyrimidone ring. nih.gov
Synthesis of Fused Triazines: The amino group can be converted into a diazonium salt by treatment with sodium nitrite (B80452) in an acidic medium. This diazonium salt can then be coupled with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield fused 1,2,4-triazine (B1199460) derivatives. nih.gov
Synthesis of Quinazolinones: Metal-free oxidative cyclization reactions provide a modern approach. The 4-amino-2-(trifluoromethyl)benzamide can react with primary alcohols or aldehydes in the presence of an oxidizing agent to directly form quinazolinone structures, which are important pharmacophores. jst.go.jp
These cyclization reactions significantly expand the chemical space accessible from this compound, enabling the generation of libraries of complex heterocyclic compounds for various applications. iosrjournals.orgrasayanjournal.co.innih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 4-nitro-2-(trifluoromethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoic acids. A common route includes:
Nitration : Introducing the nitro group to a trifluoromethyl-substituted benzaldehyde precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
Oxidation : Converting the aldehyde to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ .
Amidation : Coupling the carboxylic acid with an amine (e.g., benzyloxyamine) via activated intermediates like acyl chlorides (using SOCl₂ or oxalyl chloride) .
- Optimization : Reaction yields are improved by optimizing stoichiometry, solvent polarity (e.g., DCM or THF), and temperature. Catalysts such as DMAP may accelerate amidation .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group deshields adjacent protons, appearing as doublets (δ ~8.5–8.9 ppm for aromatic protons). The trifluoromethyl group shows a characteristic singlet in ¹³C NMR (~125 ppm, q, J = 270–280 Hz) .
- Elemental Analysis : Confirms molecular formula (e.g., C₈H₅F₃N₂O₃) with <0.5% deviation .
- IR Spectroscopy : Strong absorption bands for C=O (amide I, ~1650–1680 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic approaches resolve the solid-state structure of this compound?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperatures (100 K) minimizes thermal motion .
- Structure Solution : Direct methods in SHELXS or SHELXD identify initial atomic positions .
- Refinement : SHELXL refines positional and displacement parameters, with anisotropic treatment for heavy atoms (F, O, N). Hydrogen atoms are placed geometrically .
- Validation : Mercury software visualizes intermolecular interactions (e.g., π-stacking, hydrogen bonds) and calculates void volumes .
Q. How do computational methods predict intermolecular interactions and stability of this compound?
- Methodological Answer :
- Boys-Bernardi Counterpoise Correction : Reduces basis set superposition errors (BSSE) in calculating interaction energies between the benzamide and solvent/protein residues .
- Density Functional Theory (DFT) : Optimizes geometry at the B3LYP/6-31G(d) level, revealing electrostatic contributions from the nitro and trifluoromethyl groups .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous or lipid environments .
Q. What biochemical pathways are modulated by derivatives of this compound?
- Methodological Answer :
- Enzyme Inhibition : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target bacterial acyl carrier protein synthase (acps-pptase), disrupting lipid biosynthesis .
- Structure-Activity Relationship (SAR) : Modifications to the nitro or trifluoromethyl groups alter binding affinity to enzymes like monoamine oxidases (MAO) .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, enhancing half-life in pharmacokinetic studies .
Q. How does the trifluoromethyl group influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Electron-Withdrawing Effects : Stabilizes adjacent nitro groups via inductive effects, altering redox potentials in electrochemical studies .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures >200°C due to strong C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
